2-Anilino-N,N-diethyl-propionamide
Description
2-Anilino-N,N-diethyl-propionamide is a tertiary amide featuring a propionamide backbone substituted with an anilino group (phenylamino) at the α-carbon and diethyl groups on the nitrogen atom. Key characteristics inferred from analogs include:
- Molecular formula: Likely C₁₃H₂₀N₂O, assuming a propionamide chain (CH₂CH₂CON) with diethyl (C₂H₅) and anilino (C₆H₅NH) substituents.
- Molecular weight: Estimated ~220–230 g/mol, based on analogs like 2-anilino-N,N-diethylbutanamide (234.34 g/mol, C₁₄H₂₂N₂O) .
Properties
IUPAC Name |
2-anilino-N,N-diethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-15(5-2)13(16)11(3)14-12-9-7-6-8-10-12/h6-11,14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOCXDAOWFSIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40919460 | |
| Record name | N,N-Diethyl-N~2~-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91904-56-2 | |
| Record name | Propionamide, 2-anilino-N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091904562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-N~2~-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-N,N-diethyl-propionamide typically involves the reaction of aniline with N,N-diethyl-propionamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-Anilino-N,N-diethyl-propionamide often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-N,N-diethyl-propionamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the substituents introduced.
Scientific Research Applications
2-Anilino-N,N-diethyl-propionamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Anilino-N,N-diethyl-propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogs
Key Differences and Implications:
Chain Length and Functional Groups :
- The propionamide chain in the target compound (vs. acetamide in or butanamide in ) affects solubility and reactivity. Longer chains (e.g., butanamide) increase hydrophobicity, while nitrile groups (e.g., in ) enhance polarity.
- The diethyl substituents on nitrogen (vs. dimethyl in some analogs) likely improve lipid solubility, influencing pharmacokinetics in drug design .
Physical Properties: Melting Points: Analogous compounds like 2,2-Dimethyl-N-(2-pyridinyl)propanamide exhibit mp 71–75°C , suggesting that bulkier substituents (e.g., anilino) may raise melting points due to increased intermolecular forces. Hazards: Related amides often carry irritant properties (e.g., R36/37/38 codes in ), implying similar handling precautions for the target compound.
Applications: Pharmaceutical Intermediates: Compounds like (S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide (CAS 1353994-30-5) highlight the role of amides in drug discovery .
Research Findings and Trends
- Market Data: The high cost of specialized reports (e.g., $3,850 for 3-(N-(2-hydroxyethyl)anilino)propiononitrile data ) underscores the commercial value of such compounds in industrial chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
